Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

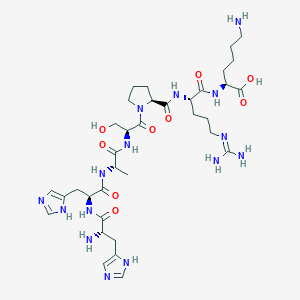

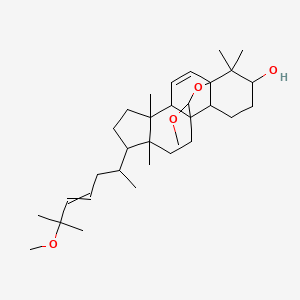

El 2-(Hidroximetil)-1-metilciclopropano-1-carboxilato de etilo es un compuesto orgánico con una estructura única que incluye un anillo de ciclopropano, un grupo hidroximetilo y un grupo éster etílico. Este compuesto es de interés en varios campos de la química debido a su potencial reactividad y aplicaciones en síntesis.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 2-(Hidroximetil)-1-metilciclopropano-1-carboxilato de etilo generalmente involucra la ciclopropanación de precursores adecuados. Un método común es la reacción del diazoacetato de etilo con 1-metilciclopropano-1-carboxaldehído en presencia de un catalizador como el rodio o el cobre. Las condiciones de reacción a menudo incluyen un solvente como el diclorometano y un rango de temperatura de 0-25 °C para garantizar un rendimiento y una selectividad óptimos.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-(Hidroximetil)-1-metilciclopropano-1-carboxilato de etilo puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroximetilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo hidroximetilo puede participar en reacciones de sustitución nucleofílica, formando éteres o ésteres.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.

Reducción: Hidruro de litio y aluminio en éter anhidro a bajas temperaturas.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la piridina.

Principales Productos Formados

Oxidación: 2-(Carboximetil)-1-metilciclopropano-1-carboxilato.

Reducción: 2-(Hidroximetil)-1-metilciclopropano-1-metanol.

Sustitución: Diversos éteres o ésteres dependiendo del sustituyente introducido.

Aplicaciones en Investigación Científica

El 2-(Hidroximetil)-1-metilciclopropano-1-carboxilato de etilo tiene varias aplicaciones en investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.

Biología: Investigado por su potencial actividad biológica e interacciones con enzimas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos y como bloque de construcción para ingredientes farmacéuticos activos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.

Aplicaciones Científicas De Investigación

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

El mecanismo de acción del 2-(Hidroximetil)-1-metilciclopropano-1-carboxilato de etilo involucra su interacción con objetivos moleculares como enzimas y receptores. El grupo hidroximetilo puede formar enlaces de hidrógeno con sitios activos, mientras que el anillo de ciclopropano puede proporcionar impedimento estérico, influyendo en la afinidad de unión y la especificidad del compuesto. Las vías involucradas pueden incluir catálisis enzimática y señalización mediada por receptores.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 2-etilhexanoico: Similar en tener un grupo etilo y una funcionalidad carboxilato.

Compuestos que contienen grupos hidroximetilo: Comparten el grupo funcional hidroximetilo, influyendo en su reactividad y aplicaciones.

Singularidad

El 2-(Hidroximetil)-1-metilciclopropano-1-carboxilato de etilo es único debido a su anillo de ciclopropano, que imparte tensión y reactividad no comúnmente encontradas en otros compuestos. Esta característica estructural lo convierte en un intermedio valioso en la química sintética y en un tema de interés en varios campos de investigación.

Propiedades

Fórmula molecular |

C8H14O3 |

|---|---|

Peso molecular |

158.19 g/mol |

Nombre IUPAC |

ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3 |

Clave InChI |

NPNIDLJZVHSBLF-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1(CC1CO)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)

![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)

![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)